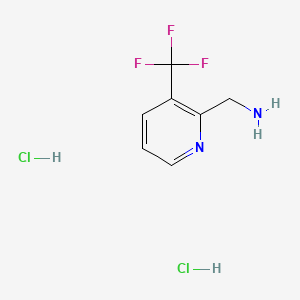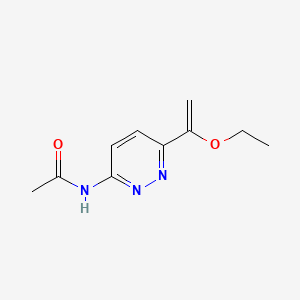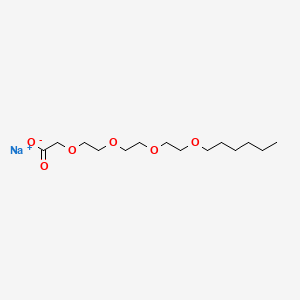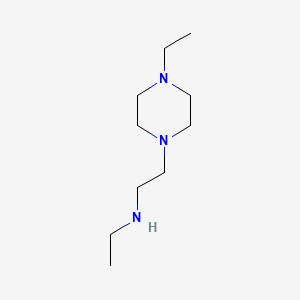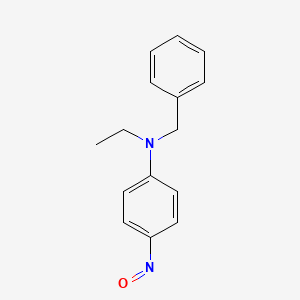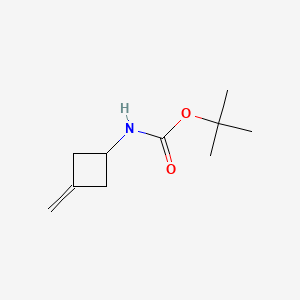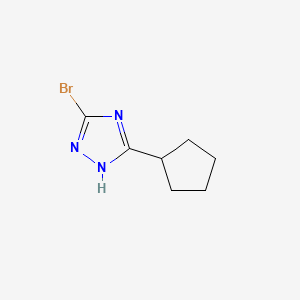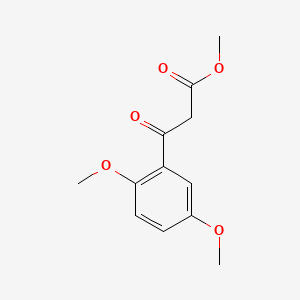
1-Bromo-2-fluoro-3-(isopropylaminomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Bromo-2-fluoro-3-(isopropylaminomethyl)benzene” is a chemical compound with the CAS Number: 1355248-11-1 . Its molecular weight is 246.12 and its IUPAC name is N-(3-bromo-2-fluorobenzyl)-2-propanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BrFN/c1-7(2)13-6-8-4-3-5-9(11)10(8)12/h3-5,7,13H,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 246.12 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Radiosynthesis Applications
One of the notable applications of halogenated benzene derivatives, akin to 1-Bromo-2-fluoro-3-(isopropylaminomethyl)benzene, is in the field of radiosynthesis. For example, 1-[18F]Fluoromethyl-4-methyl-benzene was prepared from its bromo analogue through nucleophilic substitution reactions. This process highlights the compound's potential as a precursor for developing bifunctional labelling agents, which are critical in the synthesis of radiotracers for positron emission tomography (PET) imaging (Namolingam et al., 2001).
Antimicrobial Agent Synthesis
Another research area involves the synthesis of novel compounds with potential antimicrobial properties. Compounds structurally similar to this compound, carrying halogen and other functional groups, have been synthesized and evaluated for their antimicrobial activity. These compounds exhibited significant potency against various Gram-positive and Gram-negative bacteria and fungi, often outperforming reference drugs (Liaras et al., 2011).
Organometallic Synthesis
Halogenated benzene derivatives serve as versatile starting materials in organometallic synthesis, facilitating a variety of synthetically useful reactions. The preparation and utilization of such compounds underscore their importance in constructing complex organometallic structures for further chemical transformations (Porwisiak & Schlosser, 1996).
Copolymerization for Material Science
In material science, halogen-substituted benzene compounds, including those similar to this compound, have been utilized in the synthesis of novel copolymers. These copolymers were analyzed for their composition, structure, and thermal properties, highlighting the utility of such compounds in developing new materials with tailored properties (Hussain et al., 2019).
Solid-State Structure Analysis
Research has also focused on the solid-state structures of halogenated benzene derivatives, which are critical for understanding their reactivity and interaction patterns. The study of these structures can inform the design of new compounds with desired physical and chemical properties (Stein, Hoffmann, & Fröba, 2015).
properties
IUPAC Name |
N-[(3-bromo-2-fluorophenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-7(2)13-6-8-4-3-5-9(11)10(8)12/h3-5,7,13H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJXPLGJENBBML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C(=CC=C1)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742813 |
Source


|
| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1355248-11-1 |
Source


|
| Record name | Benzenemethanamine, 3-bromo-2-fluoro-N-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

